Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate
Description
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is a structurally complex ester featuring a pyridine moiety, which distinguishes it from simpler aliphatic esters. Its synthesis is analogous to methods described for related bromobutanoate derivatives, where ethyl 2-bromobutanoate serves as a precursor for nucleophilic substitution or coupling reactions .
Properties
CAS No. |
6312-27-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)13(11(2)3)9-8-12-7-5-6-10-15-12/h5-7,10-11,13H,4,8-9H2,1-3H3 |
InChI Key |
BNQJERDDDIMRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Based on analogous compounds (e.g., ethyl 3-(pyridin-2-ylamino)propanoate) and related ester syntheses, the preparation of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate likely involves the following key steps:
Step 1: Formation of the Pyridin-2-yl Ethyl Intermediate
This can be synthesized by nucleophilic substitution or coupling reactions between 2-bromopyridine derivatives and ethyl-substituted alkyl chains.Step 2: Introduction of the 3-methylbutanoate Ester Moiety
This is typically achieved via esterification or alkylation using ethyl esters of carboxylic acids or their activated derivatives (e.g., ethyl acrylate or ethyl 3-oxo-butanoate).Step 3: Assembly of the Full Molecule
The final compound is formed by linking the pyridin-2-yl ethyl group to the 3-methylbutanoate backbone, potentially through catalytic amination or Michael addition reactions.
Specific Preparation Method from Patent CN104926717A (Related Compound)
A relevant preparation method for a structurally related compound, ethyl 3-(pyridin-2-ylamino)propanoate , involves:
- Raw Materials: 2-aminopyridine and ethyl acrylate
- Solvent: Anhydrous ethanol
- Catalyst: Trifluoromethanesulfonic acid (triflic acid)
-
- Reaction under nitrogen atmosphere
- Oil bath heating at 120-160 °C
- Reaction time: 16-20 hours
-
- Dissolve 2-aminopyridine in anhydrous ethanol.
- Add ethyl acrylate and triflic acid dropwise with stirring.
- Reflux under nitrogen for 16-20 hours.
- After reaction completion, wash the reaction mixture with organic solvents such as petroleum ether and ethyl acetate.
- Concentrate under reduced pressure at 35-40 °C and 0.09-0.1 MPa.
- Recrystallize to obtain the product as white lamellar crystals with 80-85% yield and 99% purity (HPLC).
| Parameter | Details |
|---|---|
| Raw materials molar ratio | 1:1 to 1:2 (2-aminopyridine:ethyl acrylate) |
| Catalyst loading | 5-10 mol% triflic acid |
| Solvent volume ratio | 0.25 to 1 volume of ethanol relative to ethyl acrylate |
| Reaction temperature | 120-160 °C |
| Reaction time | 16-20 hours |
| Purification | Washing with petroleum ether/ethyl acetate, recrystallization |
| Yield | 80-85% |
| Purity (HPLC) | 99% |
This method emphasizes simplicity, environmental friendliness, and cost-effectiveness, suitable for industrial scale-up.
Adaptation to this compound
Given the structural similarity, the preparation of this compound can be envisioned by modifying the starting materials and reaction conditions as follows:
- Use of a substituted ethyl acrylate or ethyl 3-methylbutanoate derivative to introduce the methyl branch at the 3-position.
- Employing 2-(pyridin-2-yl)ethylamine or a related intermediate to provide the pyridin-2-yl ethyl substituent.
- Catalytic conditions similar to triflic acid catalysis under nitrogen atmosphere and elevated temperature to promote amination or Michael addition.
- Purification by solvent washing and recrystallization to achieve high purity.
Data Table: Comparison of Preparation Parameters for Related Pyridinyl Esters
Supporting Research Findings and Considerations
- The use of trifluoromethanesulfonic acid as a catalyst is supported by literature demonstrating its efficiency in hydroamination reactions involving ethyl acrylate and aminopyridines.
- The reaction under nitrogen atmosphere prevents oxidation and side reactions, improving yield and purity.
- Temperature control is critical to balance reaction rate and product stability.
- Washing with mixed organic solvents such as petroleum ether and ethyl acetate facilitates removal of impurities and unreacted starting materials.
- Recrystallization ensures high purity, suitable for pharmaceutical or fine chemical applications.
- The method is scalable and environmentally friendly due to the use of relatively benign solvents and straightforward workup.
Summary and Expert Recommendations
- The preparation of this compound can be efficiently achieved by adapting the catalytic hydroamination of appropriate pyridinyl amines with methyl-substituted butanoate esters.
- Trifluoromethanesulfonic acid catalysis under nitrogen atmosphere at elevated temperatures (120-160 °C) for 16-20 hours is recommended.
- Purification by organic solvent washing and recrystallization yields high-purity products with good yield.
- Reaction parameters such as molar ratios, catalyst loading, and solvent volumes should be optimized based on scale and desired purity.
- This approach aligns with industrial requirements for cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the presence of the pyridine ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate largely depends on its interaction with biological targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may bind to enzyme active sites, altering their activity and leading to downstream effects in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate with structurally related esters, emphasizing substituent effects on properties and applications.
Ethyl 2-methylbutanoate
- Molecular Formula : C₇H₁₂O₂
- Substituents : Methyl group at position 2.
- Key Properties: High aroma impact (AI = 8.6 in apple juices), volatile ester contributing to fruity notes.
- Applications : Widely used in flavor and fragrance industries due to its low odor threshold and pleasant aroma .
- Comparison : Lacks the pyridine moiety, limiting its utility in coordination chemistry but enhancing its suitability for sensory applications.
Ethyl 3-hydroxy-3-methylbutanoate
- Molecular Formula : C₇H₁₄O₃
- Substituents : Hydroxy and methyl groups at position 3.
- Key Properties : Higher polarity due to the hydroxyl group, boiling point >150°C.
- Applications: Potential precursor for biodegradable polymers or pharmaceutical intermediates .
Ethyl 2-acetyl-3-methylbutanoate
- Molecular Formula : C₉H₁₆O₃
- Substituents : Acetyl and methyl groups at positions 2 and 3.
- Key Properties : Reactive ketone functionality, moderate stability under acidic conditions.
- Applications : Key intermediate in synthesizing ketone-containing pharmaceuticals (e.g., anti-inflammatory agents) .
- Comparison : The acetyl group enhances electrophilicity, enabling nucleophilic additions—unlike the pyridine group, which facilitates metal binding.
Ethyl 3-methyl-2-(phenylsulfinyl)butanoate
- Molecular Formula : C₁₃H₁₈O₃S
- Substituents : Phenylsulfinyl group at position 2.
- Key Properties : Chiral sulfoxide moiety (PSA = 62.58 Ų), moderate logP (3.25).
- Applications: Potential use in asymmetric catalysis or as a sulfoxide-based drug precursor .
- Comparison : The sulfinyl group introduces stereochemical complexity, whereas the pyridine group in the target compound offers π-π stacking and metal coordination.
Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate
- Molecular Formula: C₁₄H₁₇NO₃
- Substituents: Hydroxy-phenylmethylidene and methylimino groups.
- Key Properties: Conjugated enone system, UV-Vis absorption in the 300–400 nm range.
- Applications : Investigated for photodynamic therapy or as a fluorescent probe .
- Comparison : The imine and aromatic groups enable optical applications, diverging from the pyridine group’s coordination utility.
Comparative Data Table
Biological Activity
Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanism of action and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C13H17N
- Molecular Weight : 203.28 g/mol
The compound features an ethyl ester functional group, a pyridine ring, and a branched butanoate chain, which contribute to its unique biological activities.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that the compound is effective against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated the following effects:
- Reduction in Pro-inflammatory Cytokines : The compound significantly decreased levels of TNF-α and IL-6.
- Inhibition of NF-kB Activation : It inhibited the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial in inflammation.
The proposed mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes involved in inflammatory pathways. By binding to these targets, the compound can inhibit their activity, leading to reduced inflammation and microbial growth.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Case Study 2: Anti-inflammatory Effects in Vivo
A recent animal study assessed the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The results indicated that treatment with the compound significantly reduced paw edema compared to control groups, highlighting its potential therapeutic benefits in inflammatory diseases.
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate?
- Methodological Answer: Combine 1H/13C NMR (nuclear magnetic resonance) with 2D techniques (e.g., COSY, HSQC) to resolve complex coupling patterns and confirm stereochemistry. Use high-resolution mass spectrometry (HRMS) for precise molecular weight determination. For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm (optimal for pyridine derivatives). Cross-validate results with FT-IR to identify functional groups like ester carbonyls and pyridinyl moieties .
Q. What are the common synthetic routes for this compound?
- Methodological Answer: A typical route involves Michael addition of pyridinyl ethyl Grignard reagents to α,β-unsaturated esters, followed by acid-catalyzed cyclization. Alternatively, alkylation of pyridine derivatives using ethyl 3-methylbutanoate precursors under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate via column chromatography .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Use nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at -20°C under inert gas (N₂/Ar) to minimize hydrolysis. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for pyridine analogs to infer toxicity profiles .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved for this compound?
- Methodological Answer: Discrepancies in NMR peak assignments (e.g., overlapping signals from the pyridinyl and ester groups) can be resolved using variable-temperature NMR or deuterated solvent shifts . For MS anomalies (e.g., unexpected adducts), perform collision-induced dissociation (CID) to fragment ions and compare with simulated spectra from computational tools like Gaussian or ORCA .
Q. What strategies optimize stereochemical control during synthesis?
- Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity. Use chiral HPLC (e.g., Chiralpak® columns) to quantify enantiomeric excess (ee). For diastereomer separation, optimize solvent polarity during crystallization (e.g., using ethanol/water mixtures) .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify hydrolytic rates. Pyridine-containing esters typically degrade fastest under strongly acidic conditions (pH < 3) due to protonation-induced ester cleavage .
Q. What computational methods validate the compound’s reactivity in catalytic systems?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on transition states and activation energies. Compare with experimental kinetic isotope effects (KIE) or Eyring plots derived from temperature-dependent reaction rates. Adjust computational solvation models (e.g., PCM for polar solvents) to align with empirical data .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
- Methodological Answer: Theoretical logP (e.g., via ChemDraw ) may neglect solute-solvent interactions. Measure experimental logP using the shake-flask method (octanol/water partitioning) with quantification by UV spectrophotometry . For polar derivatives like pyridine-containing esters, include ionization corrections (e.g., pKa adjustments) in calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
